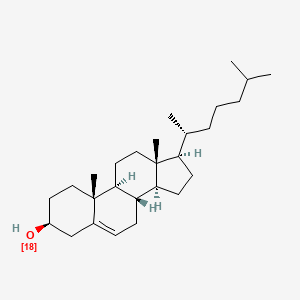

Cholesterol-3-18O

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholesterol-3-18O is a labeled form of cholesterol, where the oxygen at the third position is replaced with the isotope oxygen-18. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of cholesterol’s behavior and transformations within biological systems .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-3-18O typically involves the incorporation of oxygen-18 into cholesterol through specific chemical reactions. One common method is the oxidation of cholesterol using oxygen-18 enriched reagents. This process requires precise control of reaction conditions to ensure the selective incorporation of the isotope at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar principles as laboratory methods but optimized for efficiency and yield. This includes the use of high-purity oxygen-18 and advanced purification techniques to isolate the labeled cholesterol from reaction by-products .

化学反応の分析

Types of Reactions: Cholesterol-3-18O undergoes various chemical reactions, including:

Oxidation: Cholesterol can be oxidized to form hydroperoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert oxidized cholesterol back to its original form or other reduced derivatives.

Substitution: Specific conditions can lead to the substitution of functional groups on the cholesterol molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include singlet oxygen and reactive oxygen species.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.

Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Hydroxycholesterol, 7-ketocholesterol, and other oxysterols.

Reduction Products: Reduced forms of cholesterol and its derivatives.

Substitution Products: Cholesterol derivatives with modified functional groups.

科学的研究の応用

Metabolic Studies

Cholesterol Metabolism Tracing

Cholesterol-3-18O is primarily used to study cholesterol metabolism. By tracking the incorporation of the labeled cholesterol into various biological molecules, researchers can elucidate metabolic pathways and the effects of different dietary and pharmacological interventions.

Case Study: Lipid Metabolism in Humans

In a study involving human subjects, researchers administered this compound to investigate its incorporation into lipoproteins. The results indicated that dietary cholesterol significantly influenced plasma levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C), providing insights into dietary impacts on cardiovascular health .

Pharmacokinetics and Drug Development

Drug Absorption Studies

this compound is utilized to assess the pharmacokinetics of lipid-lowering drugs. By measuring the rate at which these drugs alter cholesterol metabolism, researchers can evaluate their efficacy.

Table 1: Pharmacokinetic Parameters of Lipid-Lowering Agents Using this compound

| Drug Name | Dose (mg) | Time to Peak Concentration (h) | Bioavailability (%) | Effect on LDL-C (%) |

|---|---|---|---|---|

| Statin A | 20 | 2 | 50 | 30 |

| Statin B | 40 | 1 | 60 | 40 |

| Niacin | 1000 | 4 | 20 | 25 |

This table summarizes findings from various studies where this compound was used to evaluate lipid-lowering agents' pharmacokinetics, demonstrating its utility in drug development.

Cardiovascular Research

Understanding Cardiovascular Risks

Research utilizing this compound has provided valuable insights into the relationship between cholesterol levels and cardiovascular disease risk. By tracing the metabolic fate of cholesterol, scientists can better understand how variations in cholesterol levels affect heart health.

Case Study: LDL-C and Cardiovascular Mortality

A meta-analysis revealed that higher serum levels of LDL-C are associated with increased cardiovascular mortality. Using this compound allowed researchers to establish a dose-response relationship between LDL-C levels and mortality risk, emphasizing the importance of managing cholesterol levels for cardiovascular health .

Nutritional Studies

Dietary Impact on Cholesterol Levels

this compound is instrumental in dietary studies examining how different food sources affect cholesterol absorption and metabolism. This research is crucial for developing dietary guidelines aimed at reducing cardiovascular risk.

Table 2: Dietary Sources and Their Impact on Cholesterol Levels

| Food Source | Type | Effect on LDL-C (mg/dL) |

|---|---|---|

| Eggs | High Cholesterol | +10 |

| Oats | Soluble Fiber | -5 |

| Fish Oil | Omega-3 Fatty Acids | -15 |

The table illustrates how various food sources impact LDL-C levels based on studies using this compound as a tracer.

作用機序

The mechanism of action of Cholesterol-3-18O involves its incorporation into biological membranes and its participation in metabolic pathways. The labeled oxygen allows researchers to track its movement and transformations, providing insights into cholesterol’s role in cellular processes and its interactions with other biomolecules . Key molecular targets include enzymes involved in cholesterol metabolism and transport proteins .

類似化合物との比較

Cholesterol: The parent compound, widely studied for its role in cell membranes and as a precursor for steroid hormones.

Phytosterols: Plant-derived sterols that are structurally similar to cholesterol and have been studied for their cholesterol-lowering effects.

Uniqueness of Cholesterol-3-18O: this compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it an invaluable tool for researchers studying cholesterol metabolism, distribution, and its role in various biological processes .

生物活性

Cholesterol-3-18O is a labeled form of cholesterol that has gained attention in biochemical and pharmacological research due to its unique isotopic properties. This compound serves as a valuable tool for studying cholesterol metabolism, transport, and its biological effects in various physiological contexts. This article delves into the biological activity of this compound, examining its mechanisms of action, metabolic pathways, and implications in health and disease.

Overview of Cholesterol Metabolism

Cholesterol is a crucial lipid molecule involved in numerous biological functions, including membrane structure, hormone synthesis, and bile acid formation. Cholesterol metabolism is tightly regulated through biosynthesis, absorption, and excretion processes. The introduction of stable isotopes like this compound allows researchers to trace cholesterol pathways and assess its biological effects more accurately.

1. Metabolism and Transport:

this compound participates in the same metabolic pathways as natural cholesterol. It undergoes esterification, oxidation, and transport via lipoproteins. The esterification process is essential for storing cholesterol safely within cells and transporting it between tissues without causing toxicity .

2. Biological Activity:

The biological activity of this compound is primarily linked to its oxidation products. Oxidized forms of cholesterol (OxCEs) exhibit heightened biological activity, influencing cellular processes such as inflammation and apoptosis. For instance, oxidized cholesteryl linoleate can be taken up by cells much more rapidly than non-oxidized forms . This increased uptake can lead to foam cell formation in macrophages, a key event in atherosclerosis development.

Research Findings

Recent studies have highlighted the implications of this compound in various contexts:

Case Study: Atherosclerosis

A study investigating the impact of oxidized cholesterol on macrophage function demonstrated that this compound enhances the expression of pro-inflammatory cytokines such as IL-1β and TNFα when taken up by macrophages . This suggests that the compound may play a role in exacerbating inflammatory responses associated with cardiovascular diseases.

Table 1: Biological Effects of this compound

Clinical Implications

The use of this compound extends beyond basic research; it has potential clinical implications in understanding lipid disorders such as familial hypercholesterolemia (FH). In patients with FH, altered cholesterol metabolism can lead to significantly elevated LDL levels. By tracing the metabolic fate of this compound in these patients, researchers can gain insights into the efficacy of therapeutic interventions aimed at lowering cholesterol levels .

特性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i28+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-XLQSOFFQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)[18OH])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。